molecular formula C23H24N2O3S B14353424 N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide CAS No. 90234-22-3

N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide

Katalognummer: B14353424
CAS-Nummer: 90234-22-3
Molekulargewicht: 408.5 g/mol
InChI-Schlüssel: WUYHIHOZSBAGLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide is a complex organic compound characterized by its unique structure, which includes a diphenylmethyl group, a propane-2-sulfonyl group, and a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of diphenylmethanol with benzoyl chloride to form diphenylmethyl benzoyl chloride. This intermediate is then reacted with 3-aminobenzenesulfonamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(Diphenylmethyl)-3-aminobenzamide
  • N-(Diphenylmethyl)-3-(methylsulfonyl)amino]benzamide
  • N-(Diphenylmethyl)-3-[(propane-1-sulfonyl)amino]benzamide

Uniqueness

N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

90234-22-3

Molekularformel

C23H24N2O3S

Molekulargewicht

408.5 g/mol

IUPAC-Name

N-benzhydryl-3-(propan-2-ylsulfonylamino)benzamide

InChI

InChI=1S/C23H24N2O3S/c1-17(2)29(27,28)25-21-15-9-14-20(16-21)23(26)24-22(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-17,22,25H,1-2H3,(H,24,26)

InChI-Schlüssel

WUYHIHOZSBAGLM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.